An In-depth Technical Guide to (But-3-yn-1-yl)(ethyl)amine: Structure, Properties, and Synthetic Approaches
An In-depth Technical Guide to (But-3-yn-1-yl)(ethyl)amine: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
(But-3-yn-1-yl)(ethyl)amine, also known as N-ethylbut-3-yn-1-amine, is a secondary amine featuring a terminal alkyne functionality. This structural motif is of significant interest in medicinal chemistry and drug discovery. The propargylamine unit is a key pharmacophore in several marketed drugs, and the terminal alkyne provides a versatile handle for bioconjugation and further molecular elaboration via "click chemistry". This guide provides a comprehensive overview of the chemical structure, predicted properties, and potential synthetic routes for (But-3-yn-1-yl)(ethyl)amine, addressing a notable gap in currently available specific experimental data for this compound.
Chemical Structure and Identification
The chemical structure of (But-3-yn-1-yl)(ethyl)amine consists of a butyl chain with a terminal triple bond (a butynyl group) and an ethyl group attached to a central nitrogen atom.
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IUPAC Name: N-ethylbut-3-yn-1-amine
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CAS Number: 56518-07-1
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Molecular Formula: C₆H₁₁N
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Molecular Weight: 97.16 g/mol
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SMILES: C#CCCNCC
Predicted Physicochemical Properties
Due to the limited availability of experimental data for (But-3-yn-1-yl)(ethyl)amine, the following table summarizes its predicted physicochemical properties. These values are computationally derived and should be considered as estimates.
| Property | Predicted Value |
| Boiling Point | 135.6 ± 33.0 °C (at 760 mmHg) |
| Density | 0.8±0.1 g/cm³ |
| pKa | 10.7 ± 0.1 |
| LogP | 1.3 |
| Flash Point | 27.4 ± 25.4 °C |
| Refractive Index | 1.44 |
Potential Significance in Drug Discovery
The terminal alkyne and propargylamine moieties in (But-3-yn-1-yl)(ethyl)amine suggest its potential utility in several areas of drug discovery and chemical biology.
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Propargylamine as a Pharmacophore: Propargylamines are known to be effective irreversible inhibitors of monoamine oxidases (MAOs), enzymes implicated in neurological disorders such as Parkinson's and Alzheimer's diseases. The presence of this functional group in (But-3-yn-1-yl)(ethyl)amine suggests it could be investigated for similar activities.
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Terminal Alkyne for Bioconjugation: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". This allows for the straightforward and efficient labeling of the molecule with fluorescent probes, affinity tags, or for its conjugation to larger biomolecules like peptides and proteins. This is particularly valuable for target identification and validation studies.
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Scaffold for Further Synthesis: The terminal alkyne can also serve as a synthetic handle for further molecular elaboration, enabling the construction of more complex molecules through various carbon-carbon bond-forming reactions.
Experimental Protocols for Synthesis
Alkylation of But-3-yn-1-amine
This method involves the direct alkylation of the primary amine, but-3-yn-1-amine, with an ethyl halide (e.g., ethyl bromide or ethyl iodide). To minimize over-alkylation to the tertiary amine, it is crucial to use an excess of the primary amine.
Reaction:
Methodology:
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Reaction Setup: To a solution of but-3-yn-1-amine (2.0 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents) to neutralize the HBr formed during the reaction.
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Addition of Alkylating Agent: Slowly add ethyl bromide (1.0 equivalent) to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure (But-3-yn-1-yl)(ethyl)amine.
Reductive Amination
Reductive amination is a versatile method for forming amines from carbonyl compounds. In this case, but-3-ynal would be reacted with ethylamine in the presence of a reducing agent.
Reaction:
Methodology:
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Imine Formation: In a reaction vessel, dissolve but-3-ynal (1.0 equivalent) and ethylamine (1.2 equivalents) in a suitable solvent like methanol or dichloromethane. The reaction is typically carried out at room temperature.
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Reduction: After a period to allow for imine formation (e.g., 1-2 hours), add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the mixture.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its completion using TLC or GC-MS.
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Workup: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent.
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Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by distillation or column chromatography.
Synthesis Pathway Diagram
Caption: General synthetic pathways to (But-3-yn-1-yl)(ethyl)amine.
Conclusion
(But-3-yn-1-yl)(ethyl)amine is a molecule with significant potential in the fields of medicinal chemistry and chemical biology, primarily due to the presence of the propargylamine pharmacophore and the versatile terminal alkyne handle. While specific experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis and further investigation by outlining its structure, predicted properties, and detailed, adaptable experimental protocols. The synthetic routes described, alkylation and reductive amination, are robust methods that can be readily implemented in a laboratory setting. Further research into the biological activity and applications of this compound is warranted and could lead to the development of novel therapeutic agents and research tools.

